Silibinin-d
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H22O10 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(2R,3R)-2-[(2R,3R)-3-deuterio-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2H-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i24D |
InChI Key |
SEBFKMXJBCUCAI-RHNYKLMASA-N |
Isomeric SMILES |
[2H][C@]1([C@H](OC2=C(O1)C=C(C=C2)[C@@H]3[C@H](C(=O)C4=C(C=C(C=C4O3)O)O)O)CO)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origin of Product |
United States |
Preclinical Pharmacological Properties and Mechanistic Elucidation of Silibinin D
Preclinical Pharmacological Properties and Mechanistic Elucidation of Silibinin (B1684548)
Silibinin, a prominent flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum), has been the subject of extensive preclinical research to elucidate its therapeutic potential. patsnap.comnih.gov These investigations have revealed a spectrum of pharmacological activities, primarily centered on its antioxidant and anti-inflammatory properties. nih.gov The compound's efficacy in preclinical models is attributed to its ability to modulate multiple cell signaling pathways that are crucial in the pathogenesis of various diseases. nih.govresearchgate.netresearchgate.net
Molecular and Cellular Mechanisms of Action of Silibinin
Silibinin exerts its effects through a variety of molecular and cellular mechanisms, demonstrating a capacity to interact with numerous signaling cascades. nih.govresearchgate.net Its pleiotropic actions include the direct scavenging of free radicals, enhancement of endogenous antioxidant defenses, and modulation of inflammatory pathways. patsnap.commdpi.com
A cornerstone of Silibinin's pharmacological profile is its potent antioxidant activity and its ability to counteract oxidative stress, a key factor in cellular damage. nih.govmdpi.com It achieves this by directly neutralizing reactive oxygen species (ROS) and by reinforcing the cell's own antioxidant machinery. patsnap.commdpi.com
Silibinin is recognized as a powerful antioxidant due to its inherent ability to scavenge free radicals. patsnap.comnih.gov Its polyphenolic structure enables it to donate electrons to neutralize harmful ROS, thereby preventing them from damaging cellular components. aacrjournals.org This direct antioxidant action is a primary mechanism by which Silibinin protects cells from oxidative insults. patsnap.com
Beyond direct scavenging, Silibinin enhances the body's intrinsic antioxidant defenses. patsnap.com A critical mechanism is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comnih.gov Studies have shown that Silibinin can up-regulate the expression of Nrf2. nih.gov This, in turn, boosts the activity of key antioxidant enzymes. patsnap.com
Research findings indicate that Silibinin treatment increases the activity of several crucial antioxidant enzymes:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. patsnap.commdpi.com
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. patsnap.comnih.gov
Glutathione (B108866) Peroxidase (GSH-Px): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reductant. patsnap.comnih.gov Silibinin has been shown to increase levels of GSH, a vital cellular antioxidant. patsnap.commdpi.com
| Endogenous Antioxidant System | Effect of Silibinin | Key Mediators |
|---|---|---|
| Nrf2-ARE Pathway | Activation/Upregulation | Nrf2, ARE |
| Enzymatic Antioxidants | Increased Activity/Levels | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) |
| Non-Enzymatic Antioxidants | Increased Levels | Glutathione (GSH) |
By bolstering antioxidant defenses and scavenging free radicals, Silibinin effectively mitigates oxidative damage to essential macromolecules. mdpi.com Preclinical studies have demonstrated its ability to reduce markers of:
Lipid Peroxidation: Silibinin treatment has been shown to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. mdpi.commdpi.com In D-galactose-induced hepatic oxidative stress models, Silibinin significantly reduced MDA by 33.3%. mdpi.comscilit.com
DNA Fragmentation: Silibinin helps protect against DNA damage induced by oxidative stress. nih.gov For instance, it can activate pathways involved in DNA repair in response to UV-induced damage. nih.gov
Silibinin exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant effects. patsnap.commdpi.com It modulates key signaling pathways that regulate the inflammatory response, thereby reducing the production of pro-inflammatory mediators. mdpi.comnih.gov
A primary anti-inflammatory mechanism of Silibinin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. patsnap.comnih.gov NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation and immunity. patsnap.commdpi.com By blocking the activation of NF-κB, Silibinin effectively suppresses the subsequent inflammatory cascade. patsnap.comnih.gov
This inhibition leads to the reduced expression and release of a variety of downstream pro-inflammatory mediators, as demonstrated in numerous preclinical models:
Pro-inflammatory Cytokines: Silibinin has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). patsnap.comnih.govmdpi.comnih.govnih.gov
Inflammatory Enzymes: The expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) is also downregulated by Silibinin treatment. nih.gov
| Target Pathway | Effect of Silibinin | Downstream Mediators Inhibited |
|---|---|---|
| NF-κB Signaling | Inhibition | TNF-α |
| IL-1β, IL-6, IL-8 | ||
| COX-2 | ||
| iNOS |
Anti-Inflammatory Signaling Pathway Modulation
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, JNK, p38)
Silibinin-d has been shown in preclinical models to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Its effects are context-dependent, varying with the cell type and experimental conditions.
In some cancer models, silibinin treatment leads to the activation of the p38 and c-Jun N-terminal kinase (JNK) pathways while inhibiting the Extracellular signal-regulated kinase (ERK) and Akt pathways, collectively contributing to autophagic responses. nih.gov For instance, in human bladder transitional-cell papilloma RT4 cells, JNK1/2 activation was identified as a critical link for p53-mediated caspase 2 activation following silibinin administration. nih.govoup.com Conversely, in other contexts, such as lipopolysaccharide (LPS)-stimulated mouse macrophages, silibinin significantly inhibited the phosphorylation of ERK1/2 with only a limited effect on JNK and p38. researchgate.net
Further studies have detailed the inhibitory action on specific MAPK pathway components. In osteosarcoma cells, silibinin was associated with the inhibition of ERK1/2 activation. nih.gov In a model of D-galactosamine/LPS-induced hepatotoxicity, silibinin administration led to a significant decrease in Apoptosis signal-regulating kinase 1 (ASK1) and p38 MAPK levels. nih.gov This effect was mediated by the upregulation of ASK1's negative modulators, thioredoxin1 (Trx1) and protein phosphatase 5 (PP5), thereby reducing oxidative stress-induced p38 activation. nih.gov
Table 1: Effects of this compound on MAPK Pathway Components in Preclinical Models
| Cell/Model Type | Effect on ERK | Effect on JNK | Effect on p38 | Associated Outcome | Reference |
|---|---|---|---|---|---|
| HT1080 Fibrosarcoma Cells | Inhibition | Activation | Activation | Autophagy | nih.gov |
| MG-63 Osteosarcoma Cells | Inhibition | Not specified | Not specified | Reduced Invasiveness | nih.gov |
| RT4 Bladder Papilloma Cells | Not specified | Activation | Not specified | Apoptosis | nih.govoup.com |
| LPS-Stimulated Macrophages | Significant Inhibition | Limited Effect | Limited Effect | Anti-inflammatory | researchgate.net |
| D-GalN/LPS-Induced Hepatotoxicity | Not specified | Not specified | Decreased Levels | Hepatoprotection | nih.gov |
Effects on Signal Transducer and Activator of Transcription (STAT3) Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is often constitutively activated in many cancers, playing a key role in tumor growth. nih.govresearchgate.net Preclinical evidence strongly suggests that silibinin is a direct inhibitor of the STAT3 signaling pathway. nih.govresearchgate.net
Silibinin has been demonstrated to inhibit both constitutive and inducible STAT3 activation in various preclinical cancer models. researchgate.netoup.com Its mechanism of action involves reducing the phosphorylation of STAT3 at both Tyr705 and Ser727 residues, which is a critical step for its activation and dimerization. oup.com By inhibiting STAT3 phosphorylation, silibinin prevents its translocation into the nucleus, thereby blocking its ability to bind to DNA and activate the transcription of target genes. researchgate.netnih.gov
The downstream consequences of STAT3 inhibition by silibinin include the reduced expression of proteins encoded by STAT3 target genes. researchgate.net These include proteins involved in cell cycle progression, such as Cyclin D1, and anti-apoptotic proteins like Bcl-xL, Mcl-1, and survivin. oup.comnih.gov In triple-negative breast cancer cells, silibinin-mediated reduction in fibronectin expression led to the deactivation of STAT3. nih.gov Similarly, in gastric cancer cells, silibinin induced apoptosis and cell cycle arrest by activating the STAT3 pathway, which paradoxically led to the downregulation of survivin, Bcl-xL, and Mcl-1. nih.gov
Inhibition of Inflammasome Activation (e.g., NLRP3)
This compound demonstrates significant anti-inflammatory properties through its ability to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govresearchgate.net
In cellular models such as THP-1 monocytes, silibinin treatment effectively inhibits caspase-1 activation and the subsequent release of IL-1β in a concentration-dependent manner. nih.govresearchgate.net Mechanistically, silibinin has been shown to interrupt the assembly of the NLRP3 inflammasome complex. nih.govresearchgate.net This was confirmed by immunoprecipitation analysis showing a disruption in the formation of the complex. researchgate.net
The inhibition of NLRP3 inflammasome activation by silibinin is linked to several upstream mechanisms. One key mechanism is the reduction of reactive oxygen species (ROS), as demonstrated in breast cancer cells where silibinin decreased ROS levels, leading to NLRP3 inhibition. researchgate.net In the context of nonalcoholic fatty liver disease (NAFLD), silibinin was found to prevent NLRP3 inflammasome assembly through the NAD+/SIRT2 pathway. nih.gov It inhibited the accumulation of acetylated α-tubulin, a process required for inflammasome assembly, an effect that was blocked by silencing the deacetylase SIRT2. nih.gov Furthermore, silibinin is known to regulate the NF-κB signaling pathway, which acts as a priming signal for NLRP3 inflammasome activation. nih.govresearchgate.net
Cell Cycle Regulation and Apoptosis Induction
Induction of Cell Cycle Arrest (e.g., G1, S phase)
A prominent anticancer mechanism of this compound is its ability to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.gov This effect has been observed across a variety of cancer cell lines, including those from the colon, prostate, bladder, and pancreas. nih.govdoi.orgnih.govnih.gov
In human colon carcinoma HT-29 cells, treatment with silibinin resulted in a strong growth inhibition due to a G0/G1 arrest. nih.gov Similarly, in human pancreatic cancer cells (AsPC-1) and head and neck squamous cell carcinoma cells, silibinin enhanced G1-S phase arrest. nih.govresearchgate.net Flow cytometry analysis of SW1990 pancreatic cancer cells showed that with increasing concentrations of silibinin, the population of cells in the G1 phase increased from 46.8% in controls to 77.0%, while the S and G2-M phase populations were reduced. nih.gov In some cell lines, such as TCC-SUP bladder cancer cells and at higher doses in HT-29 cells, silibinin can also induce a G2/M arrest. nih.govdoi.org
The induction of cell cycle arrest is a critical and well-documented aspect of silibinin's antiproliferative effects, preventing cancer cells from proceeding through the division cycle. nih.govresearchgate.net
Table 2: Effect of this compound on Cell Cycle Progression in Different Cancer Cell Lines
| Cell Line | Cancer Type | Primary Arrest Phase | Reference |
|---|---|---|---|
| HT-29 | Colon Carcinoma | G0/G1 (also G2/M at higher doses) | nih.gov |
| TCC-SUP, T-24 | Bladder Carcinoma | G1 (also G2/M in TCC-SUP) | doi.org |
| AsPC-1 | Pancreatic Cancer | G1 | nih.gov |
| SW1990 | Pancreatic Cancer | G1 | nih.gov |
| MCF-7 | Breast Cancer | G1 | researchgate.net |
| HNSCC | Head and Neck Cancer | G1-S | researchgate.net |
Regulation of Cyclin-Dependent Kinases (CDKs), Cyclins, and CDK Inhibitors (e.g., p21, p27)
The induction of cell cycle arrest by this compound is mechanistically linked to its profound effects on the key regulators of cell cycle progression: cyclin-dependent kinases (CDKs), their regulatory partners (cyclins), and CDK inhibitors (CKIs). doi.org
Preclinical studies consistently show that silibinin treatment leads to a significant upregulation of the CKIs p21/Cip1 and p27/Kip1. nih.govdoi.org This induction has been observed in colon, bladder, and prostate cancer cells. nih.govdoi.orgnih.gov The increased expression of p21 and p27 is essential for silibinin's G1 arrest effect. nih.gov Mechanistically, silibinin increases the protein half-life of both p21 and p27 and also enhances their transcription by increasing their respective promoter activities. nih.govaacrjournals.org
Concurrently with the upregulation of CKIs, silibinin treatment causes a marked decrease in the protein levels of G1-phase CDKs (such as CDK2, CDK4, and CDK6) and their associated cyclins (Cyclin D1, D3, and E). nih.govdoi.org This leads to an increased interaction between the upregulated CKIs and the CDKs, which in turn inhibits the kinase activity of the CDK-cyclin complexes. doi.org In some models, G2/M arrest is associated with a decrease in Cdc2/p34 and Cyclin B1 protein levels. nih.govfrontiersin.org
Activation of Pro-Apoptotic Pathways (e.g., Caspase-Dependent and -Independent Pathways, p53, Bid)
This compound is a potent inducer of apoptosis in cancer cells, engaging multiple pro-apoptotic pathways. oup.com A central mechanism involves the activation of the tumor suppressor protein p53. nih.govjcancer.org In human bladder transitional-cell papilloma RT4 cells, silibinin increased p53 protein levels and its phosphorylation at serine 15. nih.govoup.comoup.com This activation of p53 was shown to be mediated via the ATM-Chk2 pathway. oup.comoup.com
Activated p53, in turn, initiates a caspase-dependent apoptotic cascade. nih.gov Silibinin treatment leads to the activation of initiator caspases, such as caspase-2, caspase-8, and caspase-9, as well as the executioner caspase, caspase-3. nih.govnih.govnih.gov The activation of caspase-3 results in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govjcancer.org
Silibinin engages the intrinsic (mitochondrial) apoptotic pathway. It causes the cleavage of the pro-apoptotic Bcl-2 family member Bid. nih.govoup.com The truncated Bid (tBid) and p53 itself can translocate to the mitochondria, leading to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol. nih.govoup.comoup.com The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9. jcancer.org In some instances, silibinin-induced apoptosis is also associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. oup.comjcancer.org
Inhibition of Anti-Apoptotic Proteins (e.g., Survivin, Bcl-2)
Silibinin has been shown to induce apoptosis in cancer cells by targeting key anti-apoptotic proteins, notably Survivin and Bcl-2. In human bladder transitional-cell papilloma RT4 cells, silibinin treatment led to a significant decrease in Survivin protein levels. nih.gov A 50% reduction was observed at a 100 microM dose, while a 200 microM dose resulted in a complete loss of Survivin protein after 24 and 48 hours. nih.gov This downregulation of Survivin was also observed at the mRNA level. nih.gov The reduction in Survivin by silibinin is a critical mechanism for sensitizing hepatocellular carcinoma cells to apoptosis induced by Bcl-2 inhibitors. nih.gov
Furthermore, silibinin treatment has been found to decrease the expression of the anti-apoptotic protein Bcl-2 in human renal cell carcinoma (RCC) cells, contributing to its pro-apoptotic effects. researchgate.net In human oral squamous carcinoma cells, silibinin treatment resulted in the downregulation of Bcl-2 expression, which was correlated with an upregulation of the pro-apoptotic protein Bax. nih.gov
The table below summarizes the effect of Silibinin on anti-apoptotic proteins in different cell lines.
| Cell Line | Protein | Effect of Silibinin | Reference |
| Human bladder transitional-cell papilloma RT4 | Survivin | Decrease in protein and mRNA levels | nih.gov |
| Human renal cell carcinoma (786-O and ACHN) | Bcl-2 | Decreased expression | researchgate.net |
| Human oral squamous carcinoma (SCC-25) | Bcl-2 | Downregulation of expression | nih.gov |
Mitochondrial Pathway Regulation (e.g., Mitochondrial Membrane Potential, Cytochrome c Release)
Silibinin's pro-apoptotic activity is also mediated through the regulation of the mitochondrial pathway. A key event in this process is the disruption of the mitochondrial membrane potential. In human endothelial cells, silibinin treatment caused a loss of mitochondrial membrane potential, a critical step in initiating apoptosis. nih.gov This disruption can lead to mitochondrial swelling and rupture, ultimately resulting in the release of cytochrome c into the cytosol. nih.gov
The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic apoptotic cascade. Silibinin has been demonstrated to induce the release of mitochondrial cytochrome c in human oral squamous carcinoma cells. nih.govresearchgate.net This release is often triggered by the action of pro-apoptotic proteins like Bax, which act on the mitochondrial membrane to promote its permeabilization. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9 and subsequently caspase-3, executing the apoptotic process. nih.gov
The following table details Silibinin's effects on the mitochondrial pathway.
| Cell Line | Effect | Mechanism | Reference |
| Human endothelial cells | Loss of mitochondrial membrane potential | Apoptosis induction | nih.gov |
| Human oral squamous carcinoma (SCC-25) | Cytochrome c release | Upregulation of Bax, leading to caspase-9 and -3 activation | nih.govresearchgate.net |
| Cervical cancer cells | Decreased mitochondrial membrane potential | Activation of Drp1-dependent mitochondrial fission | frontiersin.org |
Anti-Metastatic and Anti-Angiogenic Mechanisms
Silibinin exhibits significant anti-metastatic and anti-angiogenic properties through various mechanisms, including the inhibition of the epithelial-mesenchymal transition, modulation of matrix metalloproteinases, and disruption of angiogenic factor expression.
The epithelial-to-mesenchymal transition (EMT) is a crucial process in cancer progression, and silibinin has been shown to inhibit or reverse this process. In metastatic prostate cancer cells, silibinin treatment led to the upregulation of the epithelial marker cytokeratin-18 and the downregulation of the mesenchymal marker vimentin, consistent with a reversal of the EMT phenotype. spandidos-publications.com This was associated with the downregulation of key EMT-regulating transcription factors, ZEB1 and SLUG. spandidos-publications.com
In renal cell carcinoma, silibinin has been found to inhibit EMT and metastasis by regulating the Wnt/β-catenin signaling pathway in an autophagy-dependent manner. ingentaconnect.com It has also been shown to inhibit the migration, invasion, and EMT of prostate cancer cells by activating the autophagic degradation of YAP. bohrium.com
The table below summarizes the research findings on Silibinin's inhibition of EMT.
| Cancer Type | Key Findings | Reference |
| Metastatic Prostate Cancer | Upregulation of cytokeratin-18, downregulation of vimentin, ZEB1, and SLUG. spandidos-publications.com | spandidos-publications.com |
| Renal Cell Carcinoma | Inhibition of Wnt/β-catenin signaling pathway in an autophagy-dependent manner. ingentaconnect.com | ingentaconnect.com |
| Castration-Resistant Prostate Cancer | Inhibition of migration, invasion, and EMT via autophagic degradation of YAP. bohrium.com | bohrium.com |
Silibinin modulates the activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. Studies have shown that silibinin can downregulate the expression and activity of MMP-2 and MMP-9. nih.govnih.govresearchgate.net For instance, in human fibrosarcoma cells, silibinin at concentrations above 20 μM remarkably inhibited the activation of MMP-2 and MMP-9. nih.gov In gastric cancer cells, silibinin suppresses TNF-α-induced MMP-9 expression. nih.gov
Conversely, silibinin has been reported to upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-2, which further contributes to its anti-metastatic effects. nih.gov
The following table provides an overview of Silibinin's effects on MMPs and TIMPs.
| Cell Line/Cancer Type | Effect on MMPs | Effect on TIMPs | Reference |
| Human Fibrosarcoma Cells | Inhibition of MMP-2 and MMP-9 activation. nih.gov | Not specified | nih.gov |
| Gastric Cancer Cells | Suppression of TNF-α-induced MMP-9 expression. nih.gov | Upregulation of TIMP-2. nih.gov | nih.gov |
| Colorectal Cancer HT-29 Cells | Inhibition of TGF-β-stimulated MMP-2 and MMP-9 expression. researchgate.net | Not specified | researchgate.net |
Silibinin demonstrates anti-angiogenic properties by targeting various factors and processes involved in the formation of new blood vessels. It has been shown to decrease the secretion of vascular endothelial growth factor (VEGF) from colon cancer cells. nih.gov Furthermore, silibinin can upregulate the expression of VEGF receptor-1 (Flt-1), while not affecting the expression of VEGF receptor-2 (KDR). nih.gov
In addition to modulating VEGF signaling, silibinin has been found to reduce the expression of other pro-angiogenic factors, including hypoxia-inducible factor-1α (HIF-1α) and inducible nitric oxide synthase (iNOS). researchgate.net It also inhibits various functions of endothelial cells, such as capillary tube formation, invasion, and migration. nih.gov
The table below summarizes the anti-angiogenic mechanisms of Silibinin.
| Target | Effect of Silibinin | Cell Line/Model | Reference |
| VEGF | Decreased secretion | LoVo colon cancer cells | nih.gov |
| VEGFR-1 (Flt-1) | Upregulated mRNA expression | EA.hy 926 endothelial cells | nih.gov |
| VEGFR-2 (KDR) | No effect on mRNA expression | EA.hy 926 endothelial cells | nih.gov |
| Endothelial Cell Functions | Inhibition of capillary tube formation, invasion, and migration | Human umbilical vein endothelial cells (HUVEC) | nih.gov |
| HIF-1α, iNOS | Reduced expression | Not specified | researchgate.net |
Regulation of Receptor-Mediated Signaling and Specific Enzymes
Silibinin exerts its pharmacological effects by modulating various receptor-mediated signaling pathways and the activity of specific enzymes. It has been shown to inhibit the expression of secreted phospholipase A2 (sPLA2) enzymes, particularly group IIA (hGIIA), in human hepatoma and prostate cancer cells. nih.gov This inhibition is mediated, at least in part, through the nuclear factor-κB (NF-κB) signaling pathway. nih.gov
In the context of triple-negative breast cancer, silibinin has been reported to interfere with JAK-STAT signaling, which in turn affects the mucin-1 (MUC-1) signaling cascade. mdpi.com It also modulates the expression of PD-L1, a key immune checkpoint protein, suggesting a role in cancer immunotherapy. mdpi.com Furthermore, silibinin has been shown to affect the expression of proteins associated with cell proliferation, migration, and apoptosis, such as MMP3, JNK, PPARα, and JAK. nih.gov
PI3K/Akt/mTOR Pathway Interactions
Silibinin has been shown to exert significant inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical cascade involved in cell proliferation, survival, and growth. researchgate.netresearchgate.net Preclinical studies demonstrate that silibinin can suppress this pathway in various cancer cell types. researchgate.netresearchgate.net The mechanism often involves the inhibition of Akt phosphorylation. nih.gov This upstream inhibition consequently leads to the downregulation of mTOR and its key downstream effectors, such as p70S6K and 4E-BP1, which are crucial for protein synthesis. mdpi.com
In keloid-derived fibroblasts, silibinin treatment suppressed the mTOR signaling pathway, which was associated with a reduction in collagen expression. researchgate.netmdpi.com Specifically, it was observed to decrease the phosphorylation of mTOR, p70S6K, S6, and 4E-BP1. mdpi.com The interaction with this pathway is also linked to silibinin's ability to inhibit the migration and invasion of certain tumor cells. researchgate.net For instance, in rhabdoid tumor G401 cells, silibinin's inhibitory effect on cell migration and invasion was shown to be mediated through the inactivation of the PI3K/Akt signaling pathway. researchgate.net The use of a PI3K inhibitor, LY294002, mimicked and enhanced silibinin's effects, confirming the pathway's involvement. researchgate.netresearchgate.net Furthermore, silibinin's anticancer activities in non-small cell lung cancer (NSCLC) are partly attributed to its mediation of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. nih.gov
| Cell Line/Model | Key Findings | Downstream Effects | Reference |
|---|---|---|---|
| Human Dermal and Keloid-derived Fibroblasts | Suppressed the mTOR signaling pathway. | Reduced expression of collagen I and III; Decreased phosphorylation of mTOR, p70S6K, S6, and 4E-BP1. | researchgate.netmdpi.com |
| Rhabdoid Tumor G401 Cells | Inhibited cell migration and invasion via inactivation of the PI3K/Akt pathway. | Reduced cell motility. | researchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Inhibited the PI3K/Akt pathway. | Induced G0/G1 phase cell cycle arrest and apoptosis. | nih.gov |
| A549 Lung Cancer Cells | Inhibited phosphorylation of Akt. | Suppressed expression of MMP-2 and u-PA, leading to reduced invasiveness. | nih.gov |
Wnt/β-catenin Signaling Modulation
Silibinin modulates the Wnt/β-catenin signaling pathway, another crucial pathway in cancer development. researchgate.net Research has identified silibinin as an inhibitor of this pathway by targeting the Wnt co-receptor, low-density lipoprotein receptor-related protein-6 (LRP6). nih.gov In human prostate (PC-3, DU-145) and breast (MDA-MB-231, T-47D) cancer cells, silibinin was found to suppress the endogenous expression of LRP6. nih.gov
The mechanism of inhibition involves reducing LRP6 at both the mRNA and protein levels by inhibiting its promoter activity. nih.govnih.gov By downregulating LRP6, silibinin effectively blocks Wnt3A-induced LRP6 phosphorylation, which is a critical step in the activation of the Wnt/β-catenin signaling cascade. nih.gov This action disrupts the downstream signaling events, contributing to the anti-cancer properties of silibinin. nih.govnih.gov
| Cell Line | Mechanism of Action | Outcome | Reference |
|---|---|---|---|
| Prostate Cancer (PC-3, DU-145) | Suppresses LRP6 expression at the transcription level; Inhibits LRP6 promoter activity. | Inhibition of Wnt/β-catenin signaling. | nih.gov |
| Breast Cancer (MDA-MB-231, T-47D) | Suppresses endogenous LRP6 expression and phosphorylation. | Blockade of Wnt/β-catenin signaling. | nih.gov |
| HEK293 Cells | Represses endogenous LRP6 expression and blocks Wnt3A-induced LRP6 phosphorylation. | Inhibition of Wnt/β-catenin signaling activation. | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Pathway Modulation
Silibinin has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in various cancers. nih.govspandidos-publications.com Studies indicate that silibinin can inhibit EGFR activation by interfering with ligand binding and receptor dimerization. spandidos-publications.comaacrjournals.org In lung cancer cells with EGFR mutations, silibinin was found to selectively reduce the activity of the EGFR family (EGFR, ErbB2, and ErbB3) by inhibiting receptor dimerization, a critical step for activation. aacrjournals.org This effect was observed for both EGF-dependent and -independent dimerization. aacrjournals.org
Furthermore, silibinin's interaction with the EGFR pathway can mediate cytotoxicity in cancer cells. In a rat glioma cell line (9L) engineered to express human EGFR, the expression of EGFR was necessary for silibinin to induce toxicity, and silibinin inhibited the activation of EGFR by EGF. nih.gov In renal cell carcinoma, silibinin was shown to inhibit cell migration and invasion by blocking the EGFR signal and subsequent phosphorylation of its downstream molecule ERK1/2. spandidos-publications.com This blockade led to a significant reduction in the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in cell invasion. spandidos-publications.com
| Cell Line/Model | Mechanism of Action | Downstream Effects | Reference |
|---|---|---|---|
| Lung Cancer Cells (with EGFR mutations) | Inhibits receptor dimerization of EGFR, ErbB2, and ErbB3. | Reduced activity of the EGFR family; Downregulation of EGFR signals. | aacrjournals.orgresearchgate.net |
| 9L-EGFR Rat Glioma Cells | Inhibits EGFR activation by EGF. | Induces cytotoxicity. | nih.gov |
| Renal Cell Carcinoma Cells (ACHN, OS-RC-2) | Inhibits phosphorylation of EGFR. | Reduced phosphorylation of ERK1/2; Decreased MMP-9 expression and activity; Inhibited cell migration and invasion. | spandidos-publications.com |
| Prostate Cancer Cells | Attenuates DNA repair pathways (Rad51, DNA-PK) in combination with IR. | Suppresses pro-survival signaling (p-ERK1/2, p-Akt, p-STAT3); Enhances radiosensitization. | nih.gov |
Brain-Derived Neurotrophic Factor (BDNF)-TrkB Pathway Activation
Silibinin has demonstrated neuroprotective effects through the activation of the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway. researchgate.net Preclinical studies in models of neuroinflammation and depression have shown that silibinin can increase the expression of both BDNF and its receptor, TrkB. nih.govnih.gov In rats with lipopolysaccharide (LPS)-induced neuroinflammatory impairment, silibinin treatment elevated the expression levels of BDNF and TrkB in the hippocampus. nih.govresearchgate.net
This activation of the BDNF-TrkB pathway is linked to improvements in cognitive function and antidepressant-like effects. researchgate.netnih.gov In a mouse model of depression, silibinin administration reversed the decreased expression of BDNF and TrkB and increased the activation of downstream targets, including phosphorylated extracellular-regulated protein kinase (p-ERK) and phosphorylated cAMP-response element binding protein (p-CREB) in the hippocampus. nih.gov This suggests that silibinin's therapeutic potential in neurological disorders may be mediated, at least in part, by its ability to enhance neurotrophic signaling. nih.govnih.gov
| Model | Key Findings | Downstream Effects | Reference |
|---|---|---|---|
| LPS-injected Rats (Neuroinflammation model) | Increased expression of BDNF and TrkB in the hippocampus. | Attenuated memory damage; Ameliorated learning and memory impairment. | nih.govresearchgate.net |
| Reserpinized Mice (Depression model) | Reversed decreased expression of BDNF and TrkB in the hippocampus. | Increased levels of p-ERK and p-CREB; Ameliorated depressant-like behaviors; Increased neural stem cell proliferation. | nih.gov |
| Monosodium Glutamate-induced Cerebellar Toxicity in Rats | Increased protein levels of BDNF. | Improved motor coordination and morphological structure of the cerebellum. | researchgate.net |
Estrogen Receptor (ERα, ERβ) Interactions
Silibinin is recognized as a phytoestrogen that interacts with estrogen receptors (ERs), showing a selective binding preference for ERβ over ERα. nih.govresearchgate.net This selective agonism for ERβ is a key aspect of its biological activity, particularly in modulating immune responses. nih.govnih.gov In human T lymphocytes, silibinin has been shown to upregulate the expression of ERβ at both the mRNA and protein levels. nih.gov
By binding to ERβ, silibinin exerts immunosuppressive effects. nih.gov Studies on T lymphocytes from healthy donors and patients with rheumatoid arthritis demonstrated that silibinin induced apoptosis, inhibited proliferation, and reduced the expression of pro-inflammatory cytokines such as IL-17 and TNF-α. nih.gov These effects were confirmed to be mediated through ERβ binding. nih.gov This selective interaction suggests that silibinin can modulate estrogen-sensitive pathways, which may be beneficial in conditions characterized by chronic inflammation. nih.gov
| Cell/Model System | Receptor Interaction | Observed Effects | Reference |
|---|---|---|---|
| Human T Lymphocytes | Selective binding to and upregulation of ERβ. | Induced apoptosis, inhibited proliferation, reduced IL-17 and TNF-α expression. | nih.govnih.gov |
| Ovariectomized Rats | Binds exclusively to ERβ, not ERα. | Showed estrogenic effects in the femur metaphysis but not in the uterus. | researchgate.net |
| In Silico / Reporter Assays | Demonstrated selective binding affinity for ERβ over ERα. | Acts as a partial ER agonist. | researchgate.net |
Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Janus Kinase (JAK) Pathway Modulation
Silibinin modulates the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Janus Kinase (JAK) signaling pathways. In murine 3T3-L1 preadipocytes, silibinin upregulates the expression of PPARα. nih.gov This upregulation is linked to the induction of autophagy through the activation of the sirt1-AMPK pathway. nih.gov The silibinin-induced, PPARα-mediated autophagy was found to repress type I collagen-enhanced cell migration by downregulating phosphorylated NF-κB p65. nih.gov
In the context of cancer, silibinin has been shown to inhibit the JAK/STAT pathway. nih.govmdpi.com In non-small cell lung cancer (NSCLC) cells, silibinin's anticancer effects are partly mediated by inhibiting the JAK2/STAT5 pathway, which contributes to cell cycle arrest and apoptosis. nih.gov It also suppresses the formation of the STAT5/PD-L1 complex. nih.gov In triple-negative breast cancer, silibinin suppresses PD-L1 expression through the inhibition of JAK/STAT3 signaling. mdpi.com The cross-talk between JAK-STAT signaling and PPARα has been noted in other contexts, where activation of STAT5b can inhibit ligand-induced PPARα-dependent gene transcription, suggesting a complex regulatory interplay that silibinin may influence. nih.gov
| Pathway | Cell Line/Model | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| PPARα | Murine 3T3-L1 Preadipocytes | Upregulates PPARα expression, activating the sirt1-AMPK pathway. | Induces autophagy; Represses collagen-enhanced cell migration via downregulation of p-NF-κB p65. | nih.gov |
| JAK/STAT | Non-Small Cell Lung Cancer (NSCLC) Cells | Inhibits the JAK2/STAT5 signaling pathway. | Induces G0/G1 phase cell cycle arrest and apoptosis; Suppresses STAT5/PD-L1 complex formation. | nih.gov |
| JAK/STAT | Triple-Negative Breast Cancer (TNBC) | Inhibits JAK/STAT3 signaling. | Suppresses PD-L1 expression. | mdpi.com |
Modulation of 3-Hydroxy-3-methylglutaryl-CoA Synthase 2 (HMGCS2) and other metabolic enzymes (e.g., CYP2E1, CYP4A)
Silibinin has been shown to modulate key metabolic enzymes, demonstrating an anti-ketotic effect. In vitro studies using FL83B mouse hepatocytes under low-glucose conditions revealed that silibinin reduces the production of the ketone body β-hydroxybutyrate (BHB). researchgate.net This effect is mediated by its regulation of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a rate-limiting enzyme in ketone body formation. researchgate.net
Silibinin was found to inhibit the expression of HMGCS2 at both the transcriptional and translational levels. researchgate.net The study further elucidated that the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) acts as a positive regulator for HMGCS2 under ketotic conditions. Silibinin inhibited NF-kB expression, its nuclear translocation, and its DNA binding activity, thereby downregulating HMGCS2. researchgate.net Additionally, in oleic acid-induced HepG2 cells, silibinin was observed to reduce oxidative damage by downregulating the metabolic enzymes Cytochrome P450 2E1 (CYP2E1) and Cytochrome P450 4A (CYP4A). researchgate.net
| Enzyme/Target | Cell Line/Model | Effect of Silibinin | Metabolic Outcome | Reference |
|---|---|---|---|---|
| HMGCS2 | FL83B Mouse Hepatocytes | Inhibits expression at transcriptional and translational levels via NF-kB inhibition. | Reduced production of β-hydroxybutyrate (BHB); Anti-ketotic effect. | researchgate.net |
| CYP2E1 | Oleic acid-induced HepG2 Cells | Downregulates expression. | Reduced oxidative damage. | researchgate.net |
| CYP4A | Oleic acid-induced HepG2 Cells | Downregulates expression. | Reduced oxidative damage. | researchgate.net |
| NF-kB | FL83B Mouse Hepatocytes | Inhibits expression, nuclear translocation, and DNA binding activity. | Downregulation of HMGCS2. | researchgate.net |
Effects on Monoamine Neurotransmitter Levels (e.g., Serotonin (B10506), Norepinephrine)
Preclinical research indicates that this compound can modulate the levels of key monoamine neurotransmitters, which are crucial for mood regulation. In experimental models of chronic unpredictable mild stress (CUMS) in mice, administration of this compound was found to counteract the stress-induced reduction of serotonin (5-HT) and norepinephrine (B1679862) (NE) in both the prefrontal cortex and hippocampus. nih.gov This restorative effect on neurotransmitter levels was significant and dose-dependent, suggesting a potential mechanism for its antidepressant-like effects observed in behavioral tests. nih.gov
Further studies using a single prolonged stress (SPS) rat model, which mimics post-traumatic stress disorder (PTSD), also demonstrated the ability of this compound to regulate monoamine levels. nih.gov In this model, this compound administration prevented the decrease in 5-HT levels in the hippocampus and amygdala. nih.gov It also inhibited the stress-induced decrease in dopamine (B1211576) and the increase in norepinephrine in the hippocampus. nih.gov These neurochemical changes are believed to be linked to the observed improvements in anxiety and depression-like behaviors in the animal models. nih.govfrontiersin.org The modulation of these neurotransmitter systems, particularly the serotonergic pathway, appears to be a key aspect of this compound's neuroprotective and mood-regulating properties in preclinical settings. nih.govnih.goveurekaselect.com
Table 1: Effects of this compound on Monoamine Neurotransmitter Levels in Preclinical Models
| Model | Brain Region | Neurotransmitter | Effect | Reference |
|---|---|---|---|---|
| Chronic Unpredictable Mild Stress (CUMS) in mice | Prefrontal Cortex, Hippocampus | Serotonin (5-HT) | Increased levels, reversing CUMS-induced decrease | nih.gov |
| Chronic Unpredictable Mild Stress (CUMS) in mice | Prefrontal Cortex, Hippocampus | Norepinephrine (NE) | Increased levels, preventing CUMS-induced decrease | nih.gov |
| Single Prolonged Stress (SPS) in rats | Hippocampus, Amygdala | Serotonin (5-HT) | Increased levels, inhibiting SPS-induced decrease | nih.gov |
| Single Prolonged Stress (SPS) in rats | Hippocampus | Dopamine (DA) | Inhibited SPS-induced decrease | nih.gov |
| Single Prolonged Stress (SPS) in rats | Hippocampus | Norepinephrine (NE) | Inhibited SPS-induced increase | nih.gov |
Epigenetic Modulations (e.g., Histone Acetylation)
This compound has been shown to influence epigenetic mechanisms, particularly those involving histone modifications. In non-small cell lung cancer (NSCLC) cells, this compound was observed to inhibit the activity of histone deacetylases (HDACs). nih.govnih.gov Specifically, it decreased the protein levels of HDAC1, 2, and 3. nih.gov This inhibition of HDAC activity led to a global increase in the acetylation of histone H3 and H4. nih.govnih.gov Histone acetylation is a key epigenetic mark associated with a more open chromatin structure, which generally allows for gene transcription to occur. By increasing histone acetylation, this compound can thus modulate the expression of various genes.
In bladder cancer cells, this compound was found to suppress the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and the acetylation of histone H3 (AcH3) specifically at the promoter region of the KRAS gene. researchgate.net Both H3K4 trimethylation and H3 hyperacetylation are typically associated with active gene transcription. researchgate.net By reducing these activating marks at the KRAS promoter, this compound leads to the repression of KRAS gene transcription, an important oncogene in many cancers. researchgate.net These findings indicate that this compound's anticancer effects are, in part, mediated through its ability to epigenetically regulate the expression of key genes. nih.govresearchgate.net
Induction of Cellular Differentiation
This compound has demonstrated the capacity to induce cellular differentiation in various cancer cell types, a process where cancer cells are prompted to mature into more specialized, less proliferative cell types. In the context of acute myeloid leukemia (AML), studies on freshly obtained blood cells from AML patients showed that this compound could induce differentiation on its own in some cases. nih.govnih.gov Furthermore, it was found to enhance the differentiation induced by vitamin D derivatives (deltanoids). nih.govnih.gov
In human prostate carcinoma cells (LNCaP), treatment with this compound resulted in morphological changes consistent with neuroendocrine differentiation. pnas.org This was accompanied by the induction of differentiation markers such as cytokeratins 8 and 18, and chromogranin A. pnas.org This differentiation process was linked to an arrest of the cell cycle in the G1 phase. pnas.org Similarly, in a breast cancer stem cell model, this compound treatment led to an increase in the expression of genes associated with differentiation while decreasing the expression of genes linked to stemness. nih.govtbzmed.ac.ir This suggests that this compound can target the cancer stem cell population, pushing them towards a more differentiated and less aggressive state. nih.gov
Preclinical Biological Activities and Efficacy Studies of this compound
Hepatoprotective Investigations in Experimental Models (e.g., drug-induced liver injury, non-alcoholic steatosis, fibrogenesis)
This compound has been extensively investigated for its liver-protective properties in a variety of preclinical models. It has shown notable efficacy in mitigating drug-induced liver injury. For instance, it has been found to protect against liver damage caused by antitubercular drugs like isoniazid (B1672263) and pyrazinamide. nih.gov The protective mechanisms are largely attributed to its potent antioxidant, anti-inflammatory, and antifibrotic actions. nih.govmhmedical.com this compound helps to counteract oxidative stress, a key factor in drug-induced hepatotoxicity, by scavenging free radicals and supporting the cellular antioxidant defense systems.
In models of non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated beneficial effects. Studies in high-fat diet-fed mice showed that this compound treatment reduced hepatic lipid accumulation and improved insulin (B600854) resistance. nih.gov It was observed to decrease triglyceride content in the liver and improve the histological signs of steatosis. nih.gov The mechanisms underlying these effects involve the regulation of glucose metabolism and insulin signaling pathways within the liver. nih.gov Furthermore, this compound is reported to have antifibrotic activity, which is crucial in preventing the progression of liver diseases like NAFLD to more severe stages such as fibrosis and cirrhosis. nih.gov
Neuroprotective Effects in Experimental Models of Neurological Disorders (e.g., neurotoxicity, neurodegeneration, cerebral ischemia, stress-induced models)
Preclinical studies provide substantial evidence for the neuroprotective potential of this compound across various models of neurological disorders. researchgate.net In models of neurotoxicity, such as that induced by bisphenol A (BPA) in zebrafish, this compound co-supplementation offered significant protection against oxidative stress and neuronal damage. mdpi.com Its antioxidant properties are a key mechanism, helping to mitigate the neuronal damage caused by reactive oxygen species. researchgate.net
In the context of cerebral ischemia, this compound has been shown to confer protection in animal models. tpcj.orgnih.gov Pretreatment with this compound before inducing cerebral ischemia in rats significantly reduced oxidative stress, as indicated by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. tpcj.org It also modulated the levels of transition metals like iron and copper and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the ischemic brain cortex. tpcj.org Studies in mouse models of cerebral ischemia also suggest that Silymarin (B1681676), of which Silibinin is the main active component, can improve survival and motor outcomes, potentially by increasing levels of neurotrophic factors like BDNF and IGF-1. nih.gov
Furthermore, in stress-induced models that mimic depression and anxiety, this compound has been shown to reverse behavioral deficits and biochemical changes. nih.govnih.gov In mice subjected to chronic unpredictable stress, this compound treatment improved cognitive function and reversed the stress-induced increase in oxidative stress and inflammation. nih.gov
Anticancer Efficacy in Preclinical Tumor Models and Cell Lines (e.g., inhibition of proliferation, migration, invasion, angiogenesis)
This compound has demonstrated broad-spectrum anticancer activity in a multitude of preclinical studies targeting various hallmarks of cancer. nih.govoncotarget.com It effectively inhibits the proliferation of cancer cells across different tumor types, including breast, prostate, lung, colorectal, and bladder cancer. nih.govnih.govfrontiersin.orgnih.govwashington.edu For example, in breast cancer cell lines, this compound reduced cell viability in a dose-dependent manner, with IC50 values varying between cell lines. nih.govtbzmed.ac.ir
Beyond inhibiting growth, this compound has been shown to impede the metastatic cascade by targeting cancer cell migration and invasion. researchgate.netnih.gov In highly metastatic prostate cancer cells (ARCaPM), this compound significantly reduced their invasive and migratory capabilities in a dose- and time-dependent manner. nih.gov Similar inhibitory effects on migration and invasion have been observed in breast and lung cancer cell lines. nih.govresearchgate.netnih.gov
Angiogenesis, the formation of new blood vessels that tumors need to grow, is another critical process targeted by this compound. researchgate.net In colorectal cancer xenografts, this compound treatment led to a significant reduction in microvessel density, indicating its anti-angiogenic effect. nih.gov This was associated with the downregulation of key pro-angiogenic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α). nih.govnih.gov The multifaceted anticancer effects of this compound, targeting proliferation, survival, metastasis, and angiogenesis, underscore its potential as a therapeutic agent. nih.govnih.govnih.govresearchgate.net
Table 2: Anticancer Efficacy of this compound in Preclinical Models
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | Mammospheres from cell lines (MCF-7, MDA-MB-231, MDA-MB-468) | Reduced viability and proliferation; Inhibited migration and invasion; Induced differentiation. | nih.govtbzmed.ac.ir |
| Colorectal Cancer | HT29 human colorectal carcinoma xenograft in nude mice | Inhibited tumor growth (volume and weight); Decreased proliferation; Increased apoptosis; Reduced microvessel density (anti-angiogenic). | nih.gov |
| Prostate Cancer | Highly metastatic ARCaPM cell line | Inhibited invasion, motility, and migration. | nih.gov |
| Lung Cancer | Lewis lung carcinoma cells in C57BL/6 mice; A549 human lung cancer cells | Decreased tumor mass and lung metastases; Inhibited migratory and invasive potential. | nih.gov |
| Bladder Cancer | HTB9 human bladder cancer cells | Demonstrated growth inhibitory and apoptotic effects. | plos.org |
Anti-Fibrotic Actions in Organ-Specific Preclinical Models (e.g., liver, kidney)
Silibinin has demonstrated notable anti-fibrotic properties in various preclinical models, particularly in the context of liver and kidney fibrosis. Experimental studies have shown that silibinin can inhibit the inflammatory and fibrotic processes in liver cells. researchgate.net In vitro, using a human hepatic fibrogenesis model, silibinin exhibited both direct and indirect anti-fibrotic effects. It was found to reduce platelet-derived growth factor (PDGF)-induced DNA synthesis, cell proliferation, and cell migration in human liver stellate cells. nih.govwjgnet.com Furthermore, pretreatment with silibinin significantly decreased the transforming growth factor-beta (TGF-β)-induced synthesis of procollagen (B1174764) type I. nih.govwjgnet.com
In animal models of kidney disease, silibinin has also been shown to inhibit the progression of renal fibrosis. nih.gov Studies in mice with high-fat diet-induced renal fibrosis demonstrated that silibinin treatment could decrease the area of fibrosis in the kidney. nih.gov Mechanistically, silibinin has been found to augment the anti-fibrotic effects of existing drugs like valsartan (B143634) by inactivating TGF-β1 signaling, a key pathway in fibrosis development. nih.gov These findings suggest that silibinin could be a potential agent for combating fibrosis in multiple organs. nih.govnih.gov
Table 1: Summary of Anti-Fibrotic Effects of Silibinin in Preclinical Models
| Organ | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Liver | Human Hepatic Stellate Cells (in vitro) | Reduced cell proliferation, migration, and procollagen synthesis. | Inhibition of PDGF and TGF-β signaling. | nih.govwjgnet.com |
| Kidney | High-Fat Diet-Fed Mice (in vivo) | Decreased area of renal fibrosis. | Inactivation of TGF-β1 signaling. | nih.gov |
Cardioprotective and Anti-Atherosclerotic Effects in Animal Models
Preclinical research has highlighted the cardioprotective and anti-atherosclerotic potential of silibinin. nih.govresearchgate.net In animal models, silibinin has been shown to possess antioxidant, hypolipidemic, and hypoglycemic properties, which contribute to its cardiovascular protective effects. nih.govresearchgate.netconsensus.app Studies in hypercholesterolemic rabbits demonstrated that silymarin extract, of which silibinin is the main active component, could dose-dependently reduce the burden of atherosclerotic plaques in the arteries. nih.govresearchgate.net
Furthermore, silibinin has been found to enhance the efficacy of conventional anti-atherosclerotic treatments. In diabetic ApoE deficiency mice, co-administration of silibinin with clopidogrel (B1663587) significantly enhanced the inhibition of atherosclerosis. researchgate.net This combination therapy led to a remarkable reduction in aortic lesions, inflammation, and endothelial dysfunction. researchgate.net Additionally, the anti-thrombotic effect of clopidogrel was augmented by silibinin treatment in these atherosclerotic mice. researchgate.net In a study on db/db mice with nonalcoholic fatty liver disease, silibinin administration markedly improved myocardial injury, reduced oxidative stress markers in the heart, and reversed the expression of inflammatory cytokines like TNF-α and IL-6 to control levels. nih.gov
Table 2: Cardioprotective and Anti-Atherosclerotic Effects of Silibinin in Animal Models
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Hypercholesterolemic Rabbits | Reduced atherosclerotic plaque burden. | Dose-dependent anti-atherosclerotic efficacy. | nih.govresearchgate.net |
| Diabetic ApoE-/- Mice | Enhanced the inhibitory effect of Clopidogrel on atherosclerosis; reduced aortic lesion, inflammation, and endothelial dysfunction. | Augmentation of anti-thrombotic effect. | researchgate.net |
| db/db Mice with Nonalcoholic Steatohepatitis | Improved myocardial injury; reduced oxidative stress and inflammatory cytokines in the heart. | Reversal of TNF-α and IL-6 expression. | nih.gov |
Anti-Aging Research in Model Organisms (e.g., Drosophila melanogaster)
Silibinin has shown potential anti-aging effects in the model organism Drosophila melanogaster (the fruit fly). mdpi.comresearchgate.net Dietary supplementation with silibinin has been observed to prolong the lifespan of these flies. mdpi.comresearchgate.net Beyond extending lifespan, silibinin also improved several age-associated physiological declines, including enhancing climbing ability and ameliorating age-related intestinal barrier disruption. mdpi.comresearchgate.net
The anti-aging effects of silibinin in Drosophila are linked to its ability to enhance resistance to oxidative stress. mdpi.com It was found to increase the activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of malondialdehyde (MDA), a marker of oxidative damage. mdpi.com Gene expression analysis revealed that silibinin supplementation led to the upregulation of 74 genes and the downregulation of 50 genes. mdpi.comresearchgate.net Further analysis indicated that these differentially expressed genes were primarily involved in the Toll signaling pathway and endoplasmic reticulum protein processing, suggesting that silibinin exerts its anti-aging effects by modulating these aging-related signaling pathways alongside its antioxidant activity. mdpi.comresearchgate.net
**Table 3: Anti-Aging Effects of Silibinin in *Drosophila melanogaster***
| Parameter | Effect of Silibinin | Associated Mechanisms | Reference |
|---|---|---|---|
| Lifespan | Prolonged | Regulation of aging-related signaling pathways. | mdpi.comresearchgate.net |
| Healthspan | Improved climbing ability; ameliorated intestinal barrier disruption. | Enhanced antioxidant capacity. | mdpi.comresearchgate.net |
| Oxidative Stress | Increased SOD and CAT activity; decreased MDA levels. | Scavenging of free radicals. | mdpi.com |
| Gene Expression | Upregulated 74 genes, downregulated 50 genes. | Modulation of Toll signaling and endoplasmic reticulum protein processing pathways. | mdpi.comresearchgate.net |
Anti-Microbial and Modulatory Activities in In Vitro Systems
In vitro studies have demonstrated that silibinin possesses both direct anti-microbial activity and the ability to modulate the efficacy of conventional antibiotics. nih.govnih.gov While the broader extract, silymarin, showed limited direct antibacterial activity, purified silibinin exhibited significant activity against Escherichia coli. nih.govnih.gov However, its direct antifungal activity against tested strains was found to be minimal. nih.govnih.gov
A key finding is the synergistic effect of silibinin when combined with existing antibacterial drugs. nih.gov It has been shown to enhance the activity of aminoglycosides against E. coli and ciprofloxacin (B1669076) against P. aeruginosa. nih.gov This suggests that silibinin could potentially be used to lower the required doses of certain antibiotics, which may help in reducing dose-related side effects. The ability of silibinin to act as a modulator of antibiotic activity highlights its potential as an adjunct in antimicrobial therapy. nih.gov
Table 4: In Vitro Anti-Microbial and Modulatory Activities of Silibinin
| Microorganism | Direct Activity (MIC) | Modulatory Effect | Reference |
|---|---|---|---|
| Escherichia coli | Significant activity (MIC of 64 µg/mL). nih.gov | Synergistic with aminoglycosides (e.g., gentamicin). nih.gov | nih.govnih.gov |
| Pseudomonas aeruginosa | Clinically irrelevant direct activity. | Synergistic with ciprofloxacin. | nih.gov |
| Fungal Strains | Minimal activity (MIC of 1024 µg/mL). nih.gov | Not specified. | nih.govnih.gov |
Metabolic Regulation in Experimental Models (e.g., anti-ketosis, glucose and lipid metabolism)
Silibinin has been shown to play a role in metabolic regulation in various experimental models, particularly in the contexts of ketosis, and glucose and lipid metabolism. nih.govresearchgate.net In an in vitro model using mouse hepatocytes, silibinin demonstrated an anti-ketotic effect by reducing the production of β-hydroxybutyrate (BHB) under low-glucose conditions. nih.govresearchgate.net This effect was mediated through the inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) at both the transcriptional and translational levels. nih.govresearchgate.net
Regarding glucose metabolism, studies in perfused rat livers have shown that silibinin can inhibit gluconeogenesis and glycogenolysis. mednews.care The mechanisms for these effects are multifaceted, including the inhibition of glucose 6-phosphatase activity and the pyruvate (B1213749) carrier, as well as reducing the efficiency of mitochondrial energy transduction. mednews.care In animal models of diabetes, silibinin has been reported to have a hyperglycemia-reducing effect, potentially by increasing the activity of pancreatic beta cells and enhancing insulin sensitivity. researchgate.netnih.gov It has also been shown to reduce insulin resistance in obese db/db mice. nih.gov In terms of lipid metabolism, silibinin has been observed to reduce serum triglyceride levels in patients with alcoholic liver disease and concomitant diabetes. nih.govwjgnet.com
Table 5: Metabolic Regulation by Silibinin in Experimental Models
| Metabolic Area | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Anti-Ketosis | Mouse Hepatocytes (in vitro) | Reduced β-hydroxybutyrate (BHB) production. | Inhibition of HMGCS2 and NF-κB expression and activity. | nih.govresearchgate.net |
| Glucose Metabolism | Perfused Rat Liver | Inhibited gluconeogenesis and glycogenolysis. | Inhibition of glucose 6-phosphatase and pyruvate carrier. | mednews.care |
| Streptozotocin-Induced Diabetic Rats | Reduced hyperglycemia. | Increased pancreatic beta-cell activity and insulin sensitivity. | researchgate.netnih.gov | |
| Lipid Metabolism | Patients with Alcoholic Liver Disease | Reduced serum triglyceride levels. | Reduction in insulin resistance. | nih.govwjgnet.com |
Anti-Osteoarthritis Effects in In Vitro and In Vivo Models
Silibinin has demonstrated significant anti-osteoarthritis (OA) effects in both in vitro and in vivo preclinical models. nih.govnih.gov In vitro studies using human OA chondrocytes have shown that silibinin can inhibit the interleukin-1β (IL-1β)-induced inflammatory response. nih.govnih.gov Specifically, it significantly reduced the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and IL-6. nih.govnih.gov It also suppressed the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as matrix-degrading enzymes such as matrix metalloproteinases (MMP-1, MMP-3, MMP-13) and aggrecanases (ADAMTS-4, ADAMTS-5). nih.govnih.gov This inhibition of matrix-degrading enzymes helps to prevent the degradation of aggrecan and collagen-II, key components of cartilage. nih.govnih.gov
The anti-inflammatory effects of silibinin in chondrocytes are mediated, at least in part, by the suppression of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) phosphorylation and the subsequent activation of the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov In vivo, in a mouse model of OA, treatment with silibinin was found to prevent the destruction of cartilage and the thickening of subchondral bone. nih.govnih.gov It also relieved synovitis and immunohistochemistry results confirmed a decrease in the expression of MMP-13 and ADAMTS-5, and an increase in collagen-II and aggrecan in the cartilage of silibinin-treated mice. nih.govnih.gov
Table 6: Anti-Osteoarthritis Effects of Silibinin
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Human OA Chondrocytes (in vitro) | Inhibited production of inflammatory mediators (NO, PGE2, TNF-α, IL-6); suppressed expression of COX-2, iNOS, MMPs, and ADAMTS; prevented degradation of aggrecan and collagen-II. | Suppression of PI3K/Akt phosphorylation and NF-κB activation. | nih.govnih.gov |
| Mouse Model of OA (in vivo) | Prevented cartilage destruction and subchondral bone thickening; relieved synovitis; decreased MMP-13 and ADAMTS-5 expression; increased collagen-II and aggrecan expression. | Anti-inflammatory and chondroprotective effects. | nih.govnih.gov |
Effects on Specific Inflammatory Conditions in Preclinical Settings (e.g., infection-induced inflammation, sepsis)
Silibinin has shown protective effects in preclinical models of specific and severe inflammatory conditions, including infection-induced inflammation and sepsis. nih.gov In a mouse model of influenza A virus (IAV) infection, silibinin pretreatment demonstrated a dose-dependent immunomodulatory effect, influencing the levels of interferon-gamma (IFN-γ) and interleukin-10 (IL-10). researchgate.net It also reduced immune cell infiltration in the lungs following the viral challenge and decreased lung damage. researchgate.net These findings suggest that silibinin's therapeutic potential in this context is linked to its ability to moderate immune and inflammatory responses. researchgate.net
In a model of sepsis, a life-threatening condition caused by a dysregulated host response to infection, silibinin pretreatment showed a significant protective effect against sepsis and septic myocardial injury. nih.gov The protective mechanisms were attributed to the attenuation of inflammation, inhibition of oxidative stress, improvement of mitochondrial function, and regulation of endoplasmic reticulum stress. nih.gov Furthermore, RNA-sequencing analysis provided additional insights into the myocardial protective mechanisms of silibinin in the context of sepsis. nih.gov In a Drosophila model of intestinal inflammation induced by dextran (B179266) sulfate (B86663) sodium (DSS), silibinin supplementation was found to inhibit the overproliferation of intestinal stem cells, protect intestinal barrier function, and reduce intestinal reactive oxygen species (ROS) levels and inflammatory stress. nih.gov This effect was mediated through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov
Table 7: Effects of Silibinin on Specific Inflammatory Conditions
| Condition | Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| Influenza A Virus Infection | Mouse Model | Reduced immune cell infiltration and lung damage. | Immunomodulatory effects on IFN-γ and IL-10 levels. | researchgate.net |
| Sepsis and Septic Myocardial Injury | Cecal Ligation and Puncture (CLP) Mouse Model | Attenuated inflammation and oxidative stress; improved mitochondrial function. | Regulation of endoplasmic reticulum stress and activation of the NR1H3 pathway. | nih.gov |
| Intestinal Inflammation | Drosophila melanogaster Model | Inhibited intestinal stem cell overproliferation; protected intestinal barrier function; reduced ROS and inflammatory stress. | Modulation of the JNK signaling pathway. | nih.gov |
Compound List
| Compound Name |
|---|
| Silibinin |
| Valsartan |
| Clopidogrel |
| Nitric Oxide |
| Prostaglandin E2 |
| Interferon-gamma |
Preclinical Pharmacokinetics and Pharmacodynamics of Silibinin
Silibinin, a key bioactive constituent of silymarin extracted from milk thistle (Silybum marianum), has been the subject of extensive preclinical investigation to characterize its pharmacological profile. nih.gov These studies in various animal models have been crucial in elucidating its absorption, distribution, metabolism, and excretion (ADME), as well as in establishing a correlation between its exposure and observed biological effects.
Preclinical studies have consistently demonstrated that silibinin exhibits low oral bioavailability. scispace.com This is primarily attributed to its poor water solubility and extensive phase II metabolism in the liver. Following oral administration in rodents, silibinin is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 0.2 to 1 hour. scispace.commdpi.com
The distribution of silibinin is relatively wide, with the compound being detected in various tissues, including the liver, lungs, stomach, skin, and pancreas. nih.gov Notably, it undergoes significant enterohepatic circulation, where it is absorbed in the intestine, transported to the liver, conjugated, excreted in the bile, and then reabsorbed in the intestine. onlinepharmacytech.info This process contributes to its sustained presence in the gastrointestinal tract and liver.
Metabolism is a critical determinant of silibinin's pharmacokinetics. The primary metabolic pathways involve conjugation reactions, leading to the formation of water-soluble glucuronide and sulfate derivatives. ualberta.ca These conjugates are the predominant forms of silibinin found in plasma and bile. ualberta.ca
Excretion of silibinin and its metabolites occurs mainly through the biliary route, with a smaller fraction eliminated in the urine. onlinepharmacytech.info The elimination half-life of silibinin is relatively short, generally ranging from 1 to 3 hours in rats for the unconjugated form. scielo.br
Interactive Data Table: Pharmacokinetic Parameters of Silibinin in Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat | 28 | Oral | 674.3 | 0.20 | 454.4 | 2.86 (Silibinin A) | scispace.com |
| Rat | 56 | Oral | 1349.4 | 0.23 | 845.9 | - | scispace.com |
| Rat | 112 | Oral | 2042.5 | 0.20 | 1219.5 | - | scispace.com |
| Rat | 140 | Oral | 1517 | 1.0 | 2318.3 | - | scielo.br |
| Pig | 50 | Oral | 1189.26 | - | 1299.19 | - | frontiersin.org |
| Rat | 200 | Oral | - | 0.25 | - | - | mdpi.com |
The biological effects of silibinin have been shown to be dose-dependent in a variety of preclinical models, spanning liver diseases and cancer. The exposure to silibinin, in terms of concentration and duration, directly influences its therapeutic efficacy.
In models of liver disease, silibinin has demonstrated significant hepatoprotective effects. Its administration is associated with a reduction in liver enzymes, such as transaminases, and a decrease in inflammatory markers. nih.gov Mechanistically, silibinin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, its antioxidant properties contribute to the protection of liver cells from oxidative damage.
In the context of cancer chemoprevention and treatment, preclinical studies have established a clear link between silibinin exposure and its anti-tumor activity. Oral administration of silibinin has been shown to inhibit tumor growth in a dose-dependent manner in various cancer models, including lung and liver cancer. nih.govresearchgate.net The anti-cancer effects of silibinin are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.gov At the molecular level, silibinin has been found to modulate several signaling pathways implicated in cancer progression. For instance, it can interfere with the STAT3 signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation. nih.gov
Interactive Data Table: Correlation of Silibinin Exposure with Biological Effects in Preclinical Models
| Preclinical Model | Biological Effect | Key Mechanistic Findings | Reference |
| Murine Hepatocarcinoma | Inhibition of tumor growth | Activation of the TRAIL apoptotic signaling pathway | researchgate.net |
| Rat Colon Carcinogenesis | Reduction of preneoplastic lesions | Potent pro-apoptotic and anti-inflammatory effects | researchgate.net |
| Human Hepatic Stellate Cells | Antifibrotic action | Reduction of platelet-derived growth factor (PDGF)-induced DNA synthesis and cell proliferation | nih.gov |
| Mouse Model of Acute Liver Damage | Reduction in plasma transaminases and pro-inflammatory cytokines | Inhibition of hepatic NF-κB activation and increase in IL-10 levels | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Dose-dependent reduction in cell viability | Correlation with the expression of cell cycle, survival, and stress-responsive genes | nih.gov |
| Alcoholic Liver Disease Model | Reduction of fat accumulation and oxidative imbalance | Decrease in reactive oxygen species (ROS) and lipid peroxidation; inhibition of NF-κB activation | frontiersin.org |
Table of Mentioned Compounds
Advanced Research Methodologies and Analytical Approaches for Silibinin D
Synthetic Strategies and Derivatization for Research Applications
Silibinin (B1684548), a key bioactive component of silymarin (B1681676) from milk thistle, has demonstrated significant therapeutic potential. However, its poor water solubility presents a considerable challenge for its clinical application and research, limiting its bioavailability. dovepress.comdovepress.com To address this, various synthetic strategies and derivatization approaches have been developed.
One major focus has been the creation of water-soluble derivatives . A notable example is silibinin-C-2',3-dihydrogen succinate, disodium (B8443419) salt, which has improved water solubility and is used in clinical settings for liver conditions. dovepress.comnih.gov Other approaches involve modifying the hydroxyl groups in the silibinin structure to produce derivatives like glycosides, esters, and ethers. dovepress.com For instance, phosphate-linked silibinin dimers have shown approximately 50 times greater water solubility than silibinin monomers. dovepress.com Similarly, glycosylated derivatives have demonstrated a more than 40-fold increase in water solubility. dovepress.com Another strategy to enhance solubility is the synthesis of Schiff base derivatives, which have shown improved solubility in biological media. dovepress.com
Another significant area of research is the development of phosphatidylcholine complexes . These complexes are a promising approach to improve the bioavailability of silibinin and are currently under evaluation in clinical trials for liver diseases. dovepress.comnih.gov
These synthetic modifications aim to improve the pharmaceutical properties of silibinin, facilitating its use in a wider range of research applications and potentially leading to more effective therapeutic strategies. mdpi.com
Structure-Activity Relationship (SAR) Studies and Isomer Specificity
Silibinin is a mixture of two diastereomers, silybin (B1146174) A and silybin B. aacrjournals.orgmdpi.com Research has shown that these isomers can exhibit different biological activities, highlighting the importance of studying them individually. mdpi.comresearchgate.net
The differential activities of these diastereomers underscore the importance of stereochemistry in their biological actions. researchgate.netnih.gov Understanding the specific contributions of silybin A and silybin B is crucial for developing more potent and targeted therapies. upol.cz The separation of these diastereomers, often achieved through techniques like HPLC, is therefore essential for detailed structure-activity relationship studies. mdpi.com
Chemical Modification Strategies for Enhanced Preclinical Efficacy
Silibinin, the principal bioactive constituent of silymarin, has garnered significant scientific interest for its diverse pharmacological activities. nih.govnih.gov However, the therapeutic application of silibinin is substantially limited by inherent physicochemical properties, primarily its poor water solubility and consequent low oral bioavailability. nih.govdovepress.comnih.govacs.org These limitations hinder its absorption from the gastrointestinal tract and reduce its systemic availability, thereby diminishing its preclinical and potential clinical efficacy. acs.orgdovepress.com To surmount these challenges, researchers have developed numerous chemical modification strategies aimed at improving its drug-like properties. nih.govresearchgate.net These approaches involve the synthesis of novel derivatives and the conjugation of silibinin with various carrier molecules and nanosystems to enhance its solubility, stability, and targeted delivery. researchgate.netmdpi.comnih.gov
Synthesis of Silibinin Derivatives
Direct chemical modification of the silibinin scaffold is a primary strategy to improve its physicochemical and biological properties. researchgate.net These modifications typically target the hydroxyl groups on the molecule, which vary in their reactivity. nih.govdovepress.com
Glycosylation
Glycosylation, the attachment of sugar moieties, is a well-established method to increase the water solubility of poorly soluble compounds. nih.gov A series of glycosylated silibinin derivatives have been synthesized, demonstrating significantly improved solubility compared to the parent compound. nih.govdovepress.com For instance, introducing glycosyl groups at the 3-OH and 23-OH positions of silibinin resulted in derivatives with water solubility ranging from 15.4 mg·L⁻¹ to 33.0 mg·L⁻¹, a substantial increase from the 0.4 mg·L⁻¹ solubility of unmodified silibinin. nih.govdovepress.com One such derivative, compound 15, not only showed enhanced solubility but also exhibited potent inhibitory activity against DU145 prostate cancer cells with an IC50 value of 1.37 µM. nih.govtandfonline.com This compound also demonstrated a longer half-life in liver microsomes (128.3 minutes) compared to silibinin (82.5 minutes), indicating improved metabolic stability. nih.govtandfonline.com Phosphate-linked silibinin dimers have also been shown to possess approximately 50 times greater water solubility than silibinin monomers. dovepress.com
| Compound | Modification | Water Solubility (mg·L⁻¹) | Key Finding | Reference |
|---|---|---|---|---|
| Silibinin (Parent) | N/A | 0.4 | Baseline | nih.govdovepress.com |
| Glycosylated Derivatives (General) | Introduction of glycosyl motifs | 15.4 - 33.0 | Demonstrated that glycosylation significantly improves water solubility. | nih.govdovepress.com |
| Compound 15 | Glycosylation at 3-OH and 23-OH positions | Not specified, but improved | IC50 of 1.37 µM against DU145 cells; increased metabolic stability (T1/2 = 128.3 min). | nih.govtandfonline.com |
| Phosphate-linked dimers | Phosphodiester bond linking two monomers | ~50x higher than silibinin | Significantly increased water solubility. | dovepress.com |
Fatty Acid Conjugation
Other Structural Modifications
Alterations to the core flavonolignan structure have yielded derivatives with enhanced anti-cancer efficacy. plos.org A study comparing a series of synthesized derivatives found that 2,3-dehydrosilybin (B1234275) (DHS), 7-O-methylsilybin (7OM), and 7-O-galloylsilybin (7OG) demonstrated superior growth inhibitory and apoptotic effects in human bladder, colon, and prostate cancer cell lines compared to the parent silibinin. plos.org Clonogenic assays further confirmed that these derivatives were more effective than silibinin, suggesting that these specific modifications significantly boost its anti-cancer potential. plos.org
| Derivative | Modification Type | Observed Effect | Cell Lines Tested | Reference |
|---|---|---|---|---|
| 2,3-dehydrosilybin (DHS) | Dehydrogenation | Better growth inhibitory and apoptotic effects than silibinin. | HTB9 (bladder), HCT116 (colon), PC3 (prostate) | plos.org |
| 7-O-methylsilybin (7OM) | Methylation | Better growth inhibitory and apoptotic effects than silibinin. | HTB9 (bladder), HCT116 (colon), PC3 (prostate) | plos.org |
| 7-O-galloylsilybin (7OG) | Galloylation | Better growth inhibitory and apoptotic effects than silibinin. | HTB9 (bladder), HCT116 (colon), PC3 (prostate) | plos.org |
Conjugation with Carrier Systems
Conjugating or encapsulating silibinin within larger carrier systems, particularly nanostructures, is a highly effective strategy to overcome its inherent limitations. nih.govrjpbcs.com These nanocarriers can protect the drug from degradation, improve its solubility, and facilitate targeted delivery. mdpi.comdntb.gov.ua
Polymer-Drug Conjugates
Covalently linking silibinin to biocompatible polymers can create conjugates with enhanced efficacy. A conjugate of silibinin and poly(ε‐caprolactone) (PCL), a degradable biopolyester, was synthesized through a two-step approach involving catalyzed esterification. researchgate.netnih.gov This Silibinin-PCL conjugate (Sil-PCLHyd), with a drug loading of approximately 9.8 wt%, induced cytotoxic effects in colorectal adenocarcinoma cells (Caco-2) at concentrations a hundred times lower than those required for free silibinin. researchgate.netnih.gov This demonstrates a significant enhancement in potency.
Nanoparticle-Based Formulations
Nanoparticle-based delivery systems are at the forefront of enhancing silibinin's therapeutic potential. dovepress.comnih.gov
Lipid-Based Nanocarriers: Systems like nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) are effective for encapsulating hydrophobic drugs like silibinin. mdpi.comnih.gov Silibinin-loaded NLCs prepared by a hot homogenization method yielded spherical nanoparticles with a size of 95 nm and a very high encapsulation efficiency of 98%. nih.gov These NLCs, when used in combination with cisplatin, showed a synergistic inhibitory effect on cisplatin-resistant ovarian cancer cells, indicating their potential to overcome drug resistance. nih.gov
Polymeric Nanoparticles: Biodegradable polymers such as chitosan (B1678972) are widely used. researchgate.net Silibinin-loaded chitosan nanoparticles (CSNPs) can be prepared using methods like ionic gelation. researchgate.netnih.gov Optimized CSNPs have been fabricated with particle sizes around 263.7 nm and high encapsulation efficiencies of 82.94%. researchgate.net These encapsulated forms show increased dissolution and enhanced cytotoxicity against human prostate cancer cells compared to free silibinin. researchgate.net Furthermore, hydrophobic modification of chitosan with palmitic acid created nanoparticles (pCNP) that achieved higher drug loading and provided a more controlled release profile, leading to greater cytotoxic effects in A549 lung cancer cells after 72 hours of treatment. mdpi.com For targeted delivery, CSNPs can be conjugated with ligands like folic acid, which targets folate receptors that are overexpressed on many cancer cells. acs.orgnih.gov
Metallic Nanoparticles: Gold nanoparticles (GNPs) have been used as a matrix for silibinin conjugation. frontiersin.org The resulting silibinin-conjugated gold nanoparticles (Sb-GNPs) showed an IC50 value of 4.8 µM in A549 lung cancer cells, a significant improvement over the 24.8 µM IC50 of free silibinin. frontiersin.org This represents a 4- to 5-fold increase in the efficacy of killing cancer cells. frontiersin.org The release of silibinin from these conjugates was also found to be pH-dependent, with enhanced release in the acidic tumor microenvironment. frontiersin.org
Dendrimer Conjugates: Dendrimers offer a unique platform for drug delivery due to their well-defined, branched structure. A galactose-functionalized dendrimer (Gal24) was conjugated with silibinin to create Gal24-Sil for targeted therapy of hepatocellular carcinoma. acs.org This conjugation significantly enhanced silibinin's solubility and anticancer efficacy in liver cancer cells by inducing inflammatory responses, reactive oxygen species (ROS) generation, and DNA damage, ultimately leading to apoptosis and necrosis. acs.org
| Nanoparticle System | Size | Encapsulation Efficiency (EE) / Loading | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | 95 nm | 98% EE | Sensitized cisplatin-resistant ovarian cancer cells. | nih.gov |
| Chitosan Nanoparticles (CSNPs) | 263.7 nm | ~83% EE | Increased dissolution and better cytotoxicity against prostate cancer cells. | researchgate.net |
| Hydrophobically-Modified CSNPs | 216 - 243 nm | Higher than unmodified CSNPs | Achieved controlled release and higher cytotoxicity in lung cancer cells. | mdpi.com |
| Gold Nanoparticle (GNP) Conjugates | Not specified | Not applicable (conjugate) | Increased efficacy by 4-5 times in killing lung cancer cells (IC50 reduced from 24.8 µM to 4.8 µM). | frontiersin.org |
| Galactose Dendrimer Conjugates | Not specified | Not applicable (conjugate) | Significantly enhanced solubility and anticancer efficacy in liver cancer cells. | acs.org |
| Poly(ε-caprolactone) (PCL) Conjugate | Not specified | ~9.8 wt% loading | 100-fold lower concentration needed for cytotoxic effects compared to free silibinin. | researchgate.netnih.gov |
Strategic Considerations and Emerging Avenues in Silibinin D Research
Elucidation of Complex Molecular Networks and Pleiotropic Mechanisms
Silibinin-d, the deuterated form of silibinin (B1684548), is a compound of significant interest due to the pleiotropic, or multi-faceted, mechanisms of its parent compound, silibinin. Research indicates that silibinin influences a complex network of molecular pathways involved in cellular regulation. Its biological activities are not attributed to a single mode of action but rather to its ability to interact with numerous signaling cascades simultaneously.
One of the key areas of silibinin's influence is on signaling pathways that are often dysregulated in pathological conditions. Studies have shown that silibinin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. researchgate.netresearchgate.net Additionally, it has been observed to affect the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK)/SAPK signaling pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. researchgate.netresearchgate.netjst.go.jp The Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammation, is another target of silibinin. researchgate.netresearchgate.netnih.gov
Silibinin's effects extend to the core machinery of the cell cycle. It has been shown to induce cell cycle arrest, often at the G1 or G2/M phases, by modulating the levels and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CDKIs). jst.go.jpnih.gov This disruption of the cell cycle can prevent uncontrolled cell proliferation.
Furthermore, silibinin is a known modulator of apoptosis, or programmed cell death. It can trigger both the extrinsic and intrinsic apoptotic pathways. jst.go.jp This is achieved by influencing the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. icar.org.in The induction of apoptosis is a crucial mechanism for eliminating damaged or unwanted cells.
The compound also exhibits anti-angiogenic properties by targeting factors involved in the formation of new blood vessels, such as Vascular Endothelial Growth Factor (VEGF) and its receptors. jst.go.jp By inhibiting angiogenesis, silibinin may restrict the blood supply to abnormal tissues.
The table below summarizes some of the key molecular targets and pathways influenced by silibinin, providing a glimpse into its complex molecular interactions.
| Category | Specific Target/Pathway | Observed Effect of Silibinin |
| Signaling Pathways | PI3K/Akt | Inhibition researchgate.netresearchgate.net |
| MAPK/ERK | Inhibition researchgate.netresearchgate.netjst.go.jp | |
| JNK/SAPK | Activation researchgate.netresearchgate.net | |
| NF-κB | Inhibition researchgate.netresearchgate.netnih.gov | |
| STAT3 | Inhibition tjpr.orgnih.gov | |
| Cell Cycle Regulation | Cyclins and CDKs | Decreased levels jst.go.jpnih.gov |
| CDKIs (e.g., Cip1/p21, Kip1/p27) | Increased levels icar.org.in | |
| Apoptosis | Bax | Upregulation icar.org.in |
| Bcl-2 | Downregulation nih.gov | |
| Caspases | Activation nih.gov | |
| Angiogenesis | VEGF and VEGF Receptors | Inhibition jst.go.jp |
| Other Key Proteins | Matrix Metalloproteinases (MMPs) | Inhibition jst.go.jp |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Increased expression jst.go.jp |
Development and Utilization of Advanced Preclinical Models
The evaluation of silibinin's biological effects has been conducted across a range of preclinical models, both in vitro and in vivo. These models are essential for understanding the compound's mechanisms of action and its potential therapeutic applications before any consideration for human studies.
In vitro models are fundamental in silibinin research, primarily utilizing various human cancer cell lines. These have included, but are not limited to, cell lines for:
Prostate cancer (e.g., LNCaP, DU145) ugr.es
Breast cancer (e.g., MCF-7, T47D) jst.go.jpresearchgate.net
Lung cancer (e.g., A549) icar.org.in
Liver cancer (e.g., HepG2, Huh7) nih.gov
Pancreatic cancer researchgate.net
Bladder cancer researchgate.net
These cell-based assays allow for detailed investigations into the molecular and cellular effects of silibinin, such as its impact on cell viability, proliferation, apoptosis, and gene expression. For instance, studies have used these models to demonstrate silibinin's ability to inhibit cell growth and induce apoptosis in a dose- and time-dependent manner. researchgate.net
In vivo models , predominantly using animals, provide a more complex biological system to study the effects of silibinin. A commonly used model involves the use of nude mice, which are immunodeficient and can accept human tumor xenografts. For example, the growth of advanced human prostate tumor xenografts in nude mice was shown to be suppressed by silibinin administration. researchgate.net These animal models are crucial for assessing the compound's efficacy in a whole-organism context, including its effects on tumor growth, metastasis, and angiogenesis. jst.go.jp
Beyond cancer research, preclinical models have been employed to investigate other potential applications of silibinin. For instance, a mouse model of infection-induced preterm birth was used to demonstrate silibinin's ability to reduce inflammation and fetal brain injury. wisdomlib.org The table below provides examples of preclinical models used in silibinin research.
| Model Type | Specific Model | Research Focus | Key Findings |
| In Vitro | Human Prostate Cancer Cells (DU145) | Growth Inhibition, Apoptosis | Silibinin inhibited cell growth and induced apoptosis. ugr.es |
| Human Breast Cancer Cells (MCF-7) | Cell Viability, Cell Cycle | Silibinin caused G1 cell cycle arrest and decreased cell viability. researchgate.net | |
| Human Lung Cancer Cells (A549) | Cell Viability, Migration | Combination with EGCG affected cell viability and migration. icar.org.in | |
| Human Liver Cancer Cells (HepG2, Huh7) | Cell Proliferation, Apoptosis | Silibinin inhibited proliferation and induced apoptosis. nih.gov | |
| In Vivo | Nude Mice with Human Prostate Tumor Xenografts | Tumor Growth | Silibinin administration slowed tumor xenograft growth. researchgate.net |
| TRAMP Mice | Prostate Tumorigenesis | Silibinin feeding decreased expression of MMPs and increased TIMP-2. jst.go.jp | |
| Mouse Model of Preterm Birth | Inflammation, Brain Injury | Silibinin reduced LPS-induced inflammation and fetal brain injury markers. wisdomlib.org |
Exploration of Combination Research Strategies in Preclinical Settings
A significant area of preclinical research involves evaluating silibinin in combination with other therapeutic agents. The rationale behind this strategy is to potentially achieve synergistic effects, enhance the efficacy of existing treatments, or overcome drug resistance.
In the context of cancer research, silibinin has been studied in combination with conventional chemotherapy drugs. For example, preclinical studies have shown that silibinin can synergize with doxorubicin (B1662922) to inhibit the growth of human prostate carcinoma cells. ugr.es This combination led to a more significant G2/M phase arrest and apoptosis compared to either agent alone. ugr.es
Combination studies are not limited to traditional chemotherapy. The pairing of silibinin with targeted therapies has also been explored. In preclinical models of hepatocellular carcinoma, combining silibinin with sorafenib, a multi-kinase inhibitor, resulted in a strong inhibition of cell proliferation and significant induction of apoptosis. researchgate.netnih.gov This synergistic effect was associated with the inhibition of key signaling pathways like STAT3/ERK/AKT. researchgate.net
Beyond cancer, combination strategies have been investigated for other conditions. In the context of iron overload in thalassemia patients, preclinical evidence has supported the combination of silibinin with iron-chelating agents like deferasirox (B549329) and desferrioxamine, suggesting an improved iron-chelating effect without significant toxicity. tjpr.orgnih.gov
The following table details some of the preclinical combination studies involving silibinin.
| Combination Agent | Preclinical Model | Therapeutic Area | Observed Outcome |
| Doxorubicin | Human Prostate Carcinoma Cells (DU145) | Cancer | Synergistic growth inhibition and induction of apoptosis. ugr.es |
| Sorafenib | Hepatocellular Carcinoma Cells | Cancer | Strong synergistic inhibition of cell proliferation and induction of apoptosis. researchgate.netnih.gov |
| Gefitinib | Hepatocellular Carcinoma Cells | Cancer | Enhanced growth-inhibiting effects. nih.gov |
| Ara-C (Cytarabine) | Acute Myeloid Leukemia (AML) Cells | Cancer | Decreased the IC50 value of Ara-C. tjpr.org |
| Deferasirox | Iron-loaded Thalassemia Patients | Hematological Disorders | Good iron chelation with no signs of toxicity. tjpr.orgnih.gov |
| Epigallocatechin-3-gallate (EGCG) | Human Endothelial and Lung Cancer Cells | Cancer | Additive anti-angiogenic effects. icar.org.in |
Integration of Computational and Systems Biology Approaches in this compound Research
The advent of computational and systems biology has opened new avenues for understanding the complex mechanisms of action of compounds like silibinin. These in silico approaches allow researchers to model and predict molecular interactions, identify potential targets, and analyze complex biological networks, complementing traditional in vitro and in vivo studies.
Molecular docking is a prominent computational technique used in silibinin research. These studies simulate the binding of silibinin to the three-dimensional structure of a protein target to predict binding affinity and interaction modes. For instance, molecular docking studies have been used to investigate the interaction of silibinin with various protein targets, including those involved in inflammation like COX-2 and phospholipase A2. bioline.org.br Such studies have also explored silibinin's binding to proteins central to cancer progression, such as NF-kB, MMP9, and caspase 3. researchgate.neticar.org.in Other research has used computational modeling to suggest that silibinin can act as an inhibitor of the Hsp90 C-terminal domain and the TGFβ type-1 and type-2 receptors. researchgate.netugr.es
Systems biology approaches aim to understand the broader biological context of a compound's effects by analyzing its influence on entire networks and pathways. Network pharmacology, a key component of systems biology, has been used to predict the potential molecular mechanisms of silibinin's anti-tumor effects. mdpi.com By integrating data on drug-target interactions and disease-related gene networks, these methods can help to elucidate the multifaceted actions of silibinin and identify key pathways it modulates, such as the PI3K-Akt signaling pathway and cancer-related pathways. mdpi.com
In silico studies have also been employed to predict the pharmacokinetic properties of silibinin, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET). bioline.org.br These predictions can help in the early stages of drug development to identify potential liabilities and guide the design of derivatives with improved properties.
The table below highlights some of the computational and systems biology studies conducted on silibinin.
| Computational Approach | Target/System Studied | Key Insights |
| Molecular Docking | Inflammatory Enzymes (COX-2, Phospholipase A2) | Predicted strong binding affinity, suggesting a mechanism for anti-inflammatory effects. bioline.org.br |
| Cancer-related Proteins (NF-kB, MMP9, Caspase 3) | Revealed high binding affinity, indicating potential as a novel inhibitor. researchgate.neticar.org.in | |
| Heat Shock Protein 90 (Hsp90) | Suggested silibinin binds to the C-terminal domain, acting as a novobiocin-like inhibitor. nih.gov | |
| TGFβ Receptors (TGFβR1/2) | Predicted inhibitory binding to the ATP-binding pocket. researchgate.netugr.es | |
| Human Serum Albumin (HSA) | Investigated binding site and mode, crucial for understanding pharmacokinetics. jst.go.jp | |
| Network Pharmacology | Anti-tumor Mechanisms | Identified key targets and pathways (e.g., PI3K-Akt pathway) involved in silibinin's anti-cancer effects. mdpi.com |
| In Silico ADMET Prediction | Pharmacokinetic Properties | Analyzed drug-likeness and ADMET profile, providing insights for drug development. tjpr.orgbioline.org.br |
| Systems Biology Analysis | Hepatoprotective Effects | Investigated multiple interactions of silymarin (B1681676) components with targets in hepatic cirrhosis. researchgate.net |
Q & A
Q. How can mechanistic studies differentiate this compound’s direct vs. indirect effects on signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
